1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Overview
Description
The compound “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is a type of pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A common method involves the reaction of hydrazones with nitroolefins mediated with strong bases .Molecular Structure Analysis
The InChI code for this compound is1S/C8H10N2O2/c11-8(12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12)
. This indicates that the compound has a molecular formula of C8H10N2O2. Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazole derivatives . They can also undergo oxidation reactions to form a wide variety of pyrazole derivatives .Scientific Research Applications
Synthesis of Heterocycles
Heterocyclic compounds, particularly those involving pyrazole and imidazole scaffolds, serve as key building blocks in organic synthesis due to their versatile synthetic applicability and biological activity. These scaffolds are fundamental in the synthesis of various classes of heterocyclic compounds, including pyrazolo-imidazoles and others, offering mild reaction conditions for generating diverse compounds (Gomaa & Ali, 2020).
Biological and Therapeutic Applications
Pyrazole carboxylic acid derivatives are highlighted for their significant biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. These compounds' biological applications are vast, indicating their importance in medicinal chemistry and potential as therapeutic agents (Cetin, 2020).
Antioxidant, Microbiological, and Cytotoxic Activity
Carboxylic acids derived from heterocyclic compounds are known for their diverse biological effects, including antioxidant, hypoglycemic, and antimicrobial activities. The structure-related biological activity of these compounds underscores their potential in drug development and the search for new bioactive compounds (Godlewska-Żyłkiewicz et al., 2020).
Neurodegenerative Disorders
Pyrazolines, another significant class of heterocyclic compounds, have been explored for their neuroprotective properties, offering potential treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Their ability to inhibit key enzymes involved in these diseases positions them as promising candidates for therapeutic development (Ahsan et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have been studied for their diverse physiological and pharmacological activities .
Mode of Action
Pyrazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of physiological and pharmacological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Given the reported physiological and pharmacological activities of pyrazole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-10(15)8-5-11-13-4-3-12(9(8)13)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDNCWMSWQBCNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=C(C=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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